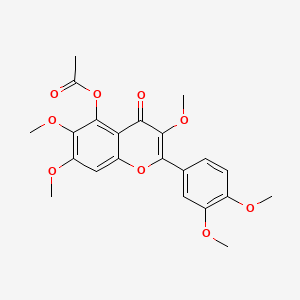

Artemetin acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Artemetin acetate is a compound with the molecular formula C22H22O9 . It is a yellow powder and can be dissolved in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

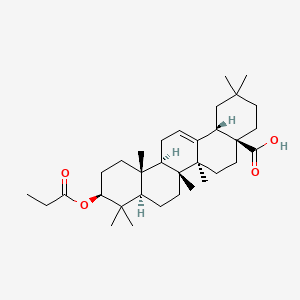

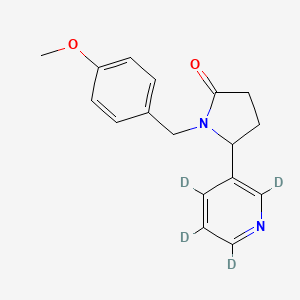

Molecular Structure Analysis

Artemetin acetate contains several methoxy groups in its structure . The oxygen atom of the methoxy group at C5′ is involved in nonbonding interaction, while the adjacent acetyl group at C4′ shows significant interaction .

Physical And Chemical Properties Analysis

Artemetin acetate is a yellow powder . It has a molecular formula of C22H22O9 . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Cardiovascular Effects : Artemetin has demonstrated a significant hypotensive effect in rats, potentially through angiotensin-converting enzyme (ACE) inhibition, thus reducing mean arterial pressure and influencing vascular responses to angiotensin I and bradykinin (de Souza et al., 2011).

Endothelial Cell Protection : In porcine aortic endothelial cells, artemetin increased nitric oxide (NO) production and exhibited protective effects against oxidation, acting as an antioxidant and antiapoptotic agent (Grossini et al., 2015).

Molecular Interaction with ACE : A molecular docking study of artemetin against ACE suggested a stable interaction, supporting its potential role in antihypertensive activity (Delmondes, 2017).

Anti-inflammatory Activity : Artemetin showed significant anti-inflammatory activity in rats, comparable to traditional anti-inflammatory drugs, and indicated low toxicity in sub-acute toxicological experiments (Sertié et al., 1990).

Anti-cancer Properties : Artemetin was identified as a biological target for filamins in cancer cells, affecting cytoskeleton disassembly and cell migration, suggesting a role in inhibiting tumor metastasis (Ferraro et al., 2022).

Antiedematogenic Activity : Artemetin isolated from Cordia curassavica demonstrated significant antiedematogenic activity, reducing carrageenin-induced paw edema in mice (Bayeux et al., 2002).

Future Directions

Flavonoids, the class of compounds to which Artemetin acetate belongs, have shown potential in preventing and treating chronic diseases . The pharmacological activities of flavonoids suggest that these secondary metabolites could provide a scaffold for the development of potent anti-cancer drugs in the future . Further investigation on Artemetin acetate and its constituents to develop novel treatment strategies in immune-mediated inflammatory conditions is warranted .

Mechanism of Action

Target of Action

Artemetin acetate, a valuable flavonoid found in various medicinal plants, has been identified to interact with several biological targets. The primary targets of artemetin acetate are Filamins A and B . Filamins are actin-binding proteins that stabilize delicate three-dimensional actin webs and link these to cellular membranes . They also bind many other cellular constituents and help to anchor various transmembrane proteins to the actin cytoskeleton .

Mode of Action

Artemetin acetate interacts directly with its primary targets, Filamins A and B . This interaction leads to a change in the conformation of filamin in living cells, which results in the disassembly of the cytoskeleton and the disorganization of the F-actin filaments . This mode of action is crucial as it can block cell migration, potentially impacting tumor metastasis occurrence and development .

Biochemical Pathways

It is known that the interaction of artemetin acetate with filamins a and b affects the structural integrity of the cytoskeleton . This could potentially influence various cellular processes, including cell shape, motility, and signal transduction pathways.

Pharmacokinetics

Artemetin, a closely related compound, is known to have good oral bioavailability . This suggests that artemetin acetate might also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The interaction of artemetin acetate with Filamins A and B leads to significant molecular and cellular effects. It alters filamin conformation, leading to cytoskeleton disassembly and disorganization of F-actin filaments . This can block cell migration, which is a critical process in tumor metastasis . Therefore, artemetin acetate could potentially have anti-cancer properties.

Action Environment

The action, efficacy, and stability of artemetin acetate could be influenced by various environmental factors. For instance, biotic and abiotic stress factors can directly influence the metabolism of the plant producing artemetin . .

properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIGYYSOAHXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)